Cas no 6775-01-5 (Bis(3-aminopropyl)phenylphosphine)

Bis(3-aminopropyl)phenylphosphine is a bifunctional organophosphorus compound featuring both phosphine and amine groups, making it a versatile ligand and intermediate in coordination chemistry and catalysis. Its structure allows for chelation to metal centers, enhancing stability and reactivity in transition-metal-catalyzed reactions, such as cross-coupling and hydrogenation processes. The primary and secondary amine functionalities provide additional coordination sites, enabling the formation of complex architectures in polymer and material science. The phenylphosphine moiety contributes to electron-rich environments, beneficial for modulating catalytic activity. This compound is particularly useful in the synthesis of phosphine-based ligands and as a building block for functionalized materials.
Bis(3-aminopropyl)phenylphosphine structure
6775-01-5 structure
Product Name:Bis(3-aminopropyl)phenylphosphine
CAS No:6775-01-5
MF:C12H21N2P
MW:224.282303571701
MDL:MFCD00014834
CID:85753
PubChem ID:138827
Update Time:2025-10-31

Bis(3-aminopropyl)phenylphosphine Chemical and Physical Properties

Names and Identifiers

    • Bis(3-aminopropyl)phenylphosphine
    • (S)-METHYL 2-BENZAMIDO-3-PHENYLPROPANOATE
    • Bis(3-aMinopropyl)phenylphosphine, packaged under Argon in resealable CheMSeal^t bottles
    • Bis-<3-amino-propyl>-phenyl-phosphin
    • OEHBMEXOPYWPKQ-UHFFFAOYSA-N
    • bis(3-aminopropyl)(phenyl)phosphane
    • 3,3'-(phenylphosphinediyl)dipropan-1-amine
    • 6775-01-5
    • 3-[3-aminopropyl(phenyl)phosphanyl]propan-1-amine
    • DTXSID40218021
    • 3,3'-(Phenylphosphinediyl)bis(propan-1-amine)
    • SCHEMBL3676080
    • DB-230007
    • MDL: MFCD00014834
    • Inchi: 1S/C12H21N2P/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2
    • InChI Key: OEHBMEXOPYWPKQ-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(CCCN)CCCN

Computed Properties

  • Exact Mass: 224.14400
  • Monoisotopic Mass: 224.144
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52A^2
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.03
  • Boiling Point: 144°C/1mm
  • Flash Point: 144°C/1mm
  • Refractive Index: 1.5728
  • PSA: 65.63000
  • LogP: 2.89200
  • Sensitiveness: Air Sensitive

Bis(3-aminopropyl)phenylphosphine Security Information

  • Hazardous Material transportation number:UN3267
  • Packing Group:III
  • Packing Group:III
  • HazardClass:8
  • PackingGroup:III

Bis(3-aminopropyl)phenylphosphine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Bis(3-aminopropyl)phenylphosphine Suppliers

Amadis Chemical Company Limited
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(CAS:6775-01-5)Bis(3-aminopropyl)phenylphosphine
Order Number:A1171667
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:21
Price ($):529.0
Email:sales@amadischem.com

Additional information on Bis(3-aminopropyl)phenylphosphine

Introduction to Bis(3-aminopropyl)phenylphosphine (CAS No. 6775-01-5)

Bis(3-aminopropyl)phenylphosphine, with the chemical formula C₁₈H₃₆N₂P and CAS number 6775-01-5, is a significant compound in the field of organophosphorus chemistry. This organophosphorus compound is characterized by its bifunctional structure, featuring two 3-aminopropyl groups attached to a phenyl ring, which is further linked to a phosphorus atom. The unique molecular architecture of Bis(3-aminopropyl)phenylphosphine makes it a versatile reagent with applications in various chemical synthesis processes, including catalysis, ligand design, and polymer chemistry.

The compound's bifunctional nature allows it to act as a bridging agent in the formation of complex molecular structures. The presence of both amino and phosphine groups provides multiple sites for chemical modification and interaction, making it a valuable intermediate in the synthesis of more complex organometallic compounds. In recent years, Bis(3-aminopropyl)phenylphosphine has garnered attention for its role in the development of novel catalysts and ligands that enhance the efficiency of various organic transformations.

One of the most notable applications of Bis(3-aminopropyl)phenylphosphine is in the field of transition metal catalysis. The compound serves as an effective ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and fine chemicals. The phosphine group's ability to stabilize transition metal centers while maintaining steric and electronic control over the reaction makes it an indispensable tool in modern synthetic chemistry. Recent studies have demonstrated its utility in facilitating highly selective reactions, such as Suzuki-Miyaura couplings, under mild conditions.

In addition to its role in catalysis, Bis(3-aminopropyl)phenylphosphine has been explored for its potential in polymer chemistry. The compound's ability to form stable complexes with metal ions has led to its use as a modifier in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are gaining prominence for their applications in gas storage, separation technologies, and catalysis. The bifunctional nature of Bis(3-aminopropyl)phenylphosphine allows for precise tuning of pore size and functionality, making it a promising candidate for designing next-generation functional materials.

The pharmaceutical industry has also shown interest in Bis(3-aminopropyl)phenylphosphine due to its potential as a precursor for bioactive molecules. The compound's structural features can be incorporated into drug candidates to enhance their binding affinity and metabolic stability. For instance, derivatives of Bis(3-aminopropyl)phenylphosphine have been investigated as inhibitors of enzymes involved in inflammatory pathways. These studies highlight the compound's versatility and its potential to contribute to the development of novel therapeutic agents.

The synthesis of Bis(3-aminopropyl)phenylphosphine typically involves the reaction of 3-chloropropylamine with phenyllithium, followed by phosphination with triethylphosphite. This multi-step process requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to this compound, including catalytic methods that reduce waste and improve sustainability.

In conclusion, Bis(3-aminopropyl)phenylphosphine (CAS No. 6775-01-5) is a multifaceted compound with significant applications across various fields of chemistry. Its unique molecular structure makes it an invaluable reagent in catalysis, polymer chemistry, and pharmaceutical research. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation in synthetic chemistry and material science.

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Amadis Chemical Company Limited
(CAS:6775-01-5)Bis(3-aminopropyl)phenylphosphine
A1171667
Purity:99%
Quantity:5g
Price ($):529.0
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